molecular formula C18H26FN3O2 B5057567 N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine

Cat. No. B5057567
M. Wt: 335.4 g/mol
InChI Key: MLOSICPGFIJMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine, also known as FPOP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine works by modifying proteins through the addition of hydroxyl radicals. These hydroxyl radicals react with amino acid residues in the protein, causing modifications that can be detected and analyzed using mass spectrometry. This allows researchers to study the structure and function of proteins in greater detail.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter protein stability, folding, or function. This makes it a useful tool for studying the effects of small molecules and ligands on protein structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine is its ability to modify proteins without significantly altering their biochemical or physiological properties. It is also a relatively simple and inexpensive technique that can be used in a variety of experimental settings. However, N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has some limitations, including the fact that it can only be used on proteins that are soluble in water. It also requires specialized equipment and expertise to perform the experiments.

Future Directions

There are several potential future directions for N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine research. One area of interest is the development of new methods for N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine analysis, such as the use of ion mobility mass spectrometry. Another area of interest is the application of N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine to study protein dynamics and conformational changes. N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine could also be used to study the effects of post-translational modifications on protein structure and function. Additionally, N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine could be used to study the interactions between proteins and membrane-bound ligands. Overall, N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has great potential for advancing our understanding of protein structure and function, and for identifying new drug targets and candidates.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 3-chloropropanoic acid to form 4-fluoro-N-(3-chloropropyl)aniline. This intermediate is then reacted with 1,2-oxazinan-2-one to form N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine has been used in a variety of scientific research applications, including proteomics, drug discovery, and protein structure analysis. N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine can be used to study protein-ligand interactions, protein-protein interactions, and protein folding. It can also be used to identify drug targets and to screen for potential drug candidates.

properties

IUPAC Name

1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c19-15-5-7-16(8-6-15)20-17-4-3-10-21(14-17)18(23)9-12-22-11-1-2-13-24-22/h5-8,17,20H,1-4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOSICPGFIJMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine

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